molecular formula C8H10N2O2 B12122209 5-Amino-4,6-dimethyl-nicotinic acid

5-Amino-4,6-dimethyl-nicotinic acid

Cat. No.: B12122209
M. Wt: 166.18 g/mol
InChI Key: ILHWJHBFUIKYHV-UHFFFAOYSA-N
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Description

5-Amino-4,6-dimethyl-nicotinic acid: is an organic compound belonging to the class of nicotinic acids It features a pyridine ring substituted with amino and methyl groups, making it a derivative of nicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4,6-dimethyl-nicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4,6-dimethyl-nicotinic acid, followed by reduction to introduce the amino group. The reaction conditions often include:

    Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures.

    Reduction: Employing reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:

    Catalytic hydrogenation: Using catalysts like palladium on carbon to reduce the nitro group to an amino group.

    Continuous flow synthesis: Utilizing flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4,6-dimethyl-nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride for converting the carboxylic acid to an acyl chloride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to 5-amino-4,6-dimethyl-nicotinol.

    Substitution: Formation of acyl derivatives or amides.

Scientific Research Applications

5-Amino-4,6-dimethyl-nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to nicotinic acid.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-4,6-dimethyl-nicotinic acid involves its interaction with specific molecular targets. In biological systems, it may act on nicotinic acid receptors, influencing metabolic pathways related to lipid metabolism and inflammation. The amino and methyl groups can modulate its binding affinity and specificity, leading to distinct biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid: The parent compound, lacking the amino and methyl substitutions.

    4,6-Dimethyl-nicotinic acid: Similar structure but without the amino group.

    5-Amino-nicotinic acid: Lacks the methyl groups.

Uniqueness

5-Amino-4,6-dimethyl-nicotinic acid is unique due to the presence of both amino and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-amino-4,6-dimethylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-4-6(8(11)12)3-10-5(2)7(4)9/h3H,9H2,1-2H3,(H,11,12)

InChI Key

ILHWJHBFUIKYHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1C(=O)O)C)N

Origin of Product

United States

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